REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.N1C=CC=CC=1.[C:17](Cl)(=[O:22])[C:18]([CH3:21])([CH3:20])[CH3:19].Cl>ClCCl>[C:17]([O:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1)(=[O:22])[C:18]([CH3:21])([CH3:20])[CH3:19]
|
Name
|
|
Quantity
|
6.91 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
12.1 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
13.26 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at same temperature for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The organic layer was washed with H2O (100 ml) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The insoluble materials were filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in tetrahydrofuran (100 ml)-H2O (15 ml)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 50° C. for 17.5 hours
|
Duration
|
17.5 h
|
Type
|
TEMPERATURE
|
Details
|
After being cooled to an ice-water temperature
|
Type
|
STIRRING
|
Details
|
After being stirred at room temperature for 4 hours
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
The resultant mixture was extracted with ethyl acetate (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The insoluble materials were filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (chloroform:methanol=50:1-9:1)
|
Type
|
CUSTOM
|
Details
|
triturated with diisopropyl ether
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)(C)C)(=O)OC1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |